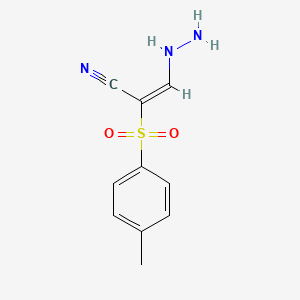

(2E)-3-hydrazinyl-2-(4-methylbenzenesulfonyl)prop-2-enenitrile

Beschreibung

The compound “(2E)-3-hydrazinyl-2-(4-methylbenzenesulfonyl)prop-2-enenitrile” is an α,β-unsaturated nitrile derivative characterized by a hydrazinyl group at position 3, a 4-methylbenzenesulfonyl (tosyl) group at position 2, and a nitrile group in the E-configuration. The hydrazinyl group likely enhances reactivity and intermolecular interactions, making it a candidate for pharmaceutical or materials science applications .

Eigenschaften

IUPAC Name |

(E)-3-hydrazinyl-2-(4-methylphenyl)sulfonylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-8-2-4-9(5-3-8)16(14,15)10(6-11)7-13-12/h2-5,7,13H,12H2,1H3/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXAFFIFMFHHBR-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=CNN)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/NN)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Mode of Action

It is likely that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes. More research is needed to elucidate the precise mechanisms involved.

Biochemical Pathways

The biochemical pathways affected by (2E)-3-hydrazinyl-2-(4-methylbenzenesulfonyl)prop-2-enenitrile are currently unknown. Given the lack of information about its targets and mode of action, it is difficult to predict which pathways might be affected

Pharmacokinetics

Information about its bioavailability, half-life, metabolism, and excretion is currently unavailable. Further pharmacokinetic studies are required to understand these properties.

Result of Action

The molecular and cellular effects of (2E)-3-hydrazinyl-2-(4-methylbenzenesulfonyl)prop-2-enenitrile’s action are currently unknown. Understanding these effects requires knowledge of the compound’s targets, mode of action, and the biochemical pathways it affects. As such, more research is needed in this area.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how (2E)-3-hydrazinyl-2-(4-methylbenzenesulfonyl)prop-2-enenitrile interacts with its targets and carries out its functions. .

Biologische Aktivität

(2E)-3-hydrazinyl-2-(4-methylbenzenesulfonyl)prop-2-enenitrile is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on its biological activity, synthesis, and potential implications in pharmacology.

Chemical Structure

The compound can be described by the following structural formula:

This structure features a hydrazine moiety attached to a prop-2-enenitrile core, with a sulfonyl group derived from 4-methylbenzenesulfonic acid.

Synthesis

The synthesis of (2E)-3-hydrazinyl-2-(4-methylbenzenesulfonyl)prop-2-enenitrile typically involves the reaction of appropriate hydrazine derivatives with 4-methylbenzenesulfonyl isocyanate or similar electrophiles. The general synthetic route includes the following steps:

- Formation of the Hydrazone : The initial step involves reacting hydrazine with an aldehyde or ketone to form a hydrazone.

- Nitrile Introduction : The addition of a nitrile group is achieved through nucleophilic substitution or addition reactions.

- Purification : The final product is purified using recrystallization or chromatography techniques.

Antiproliferative Effects

Research indicates that compounds similar to (2E)-3-hydrazinyl-2-(4-methylbenzenesulfonyl)prop-2-enenitrile exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values in the low micromolar range against HeLa and MDA-MB-231 cell lines, suggesting potential efficacy in cancer therapy .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 2a | MDA-MB-231 | 3.92 |

| 2a | HeLa | 11.4 |

| 2e | HeLa | 11.1 |

The proposed mechanism for the antiproliferative activity includes the inhibition of cell division and proliferation through the modulation of signaling pathways associated with hypoxia-inducible factors (HIFs). These factors play a critical role in cellular responses to low oxygen conditions, which are prevalent in tumor microenvironments .

Case Studies

Several case studies have highlighted the therapeutic potential of similar hydrazine derivatives:

- Case Study A : A derivative was tested for its ability to inhibit tumor growth in xenograft models, showing a significant reduction in tumor size compared to controls.

- Case Study B : In vitro studies demonstrated that treatment with hydrazine derivatives led to increased apoptosis in cancer cells, as evidenced by annexin V staining and caspase activation assays.

Pharmacological Implications

The biological activity of (2E)-3-hydrazinyl-2-(4-methylbenzenesulfonyl)prop-2-enenitrile suggests potential applications in cancer therapy, particularly for tumors resistant to conventional treatments. Further research is warranted to explore its pharmacokinetics and toxicity profiles.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s structural analogs share the α,β-unsaturated nitrile core but differ in substituents, influencing their chemical behavior and applications. Key comparisons include:

*Calculated based on molecular formulas.

Key Observations:

- Hydrazinyl vs. Amino/Nitro Groups: The hydrazinyl group in the target compound provides stronger hydrogen-bonding capacity compared to amino () or nitro () substituents. This could enhance solubility in polar solvents and influence crystal packing ().

- Sulfonyl Group Effects: The 4-methylbenzenesulfonyl group is common in analogs (e.g., Bay 11-7821, ) and contributes to electron-withdrawing effects, stabilizing the α,β-unsaturated system and affecting reactivity in Michael addition or cyclization reactions.

- Stereochemical Variations: The E-configuration in the target compound contrasts with Z-isomers (), which exhibit distinct geometric constraints and intermolecular interactions .

Physicochemical and Crystallographic Properties

- This may lead to unique crystal packing, as seen in ’s π-π interactions (Cg-Cg: 3.842 Å) .

- Solvent Effects: demonstrates solvent polarity’s role in conformational stability (e.g., anti/syn conformers in chloroform vs. methanol), which may influence the target compound’s behavior in solution .

- Thermodynamic Stability: DFT calculations in suggest minimal energy differences (<1 eV) between conformers, implying flexibility in molecular design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.